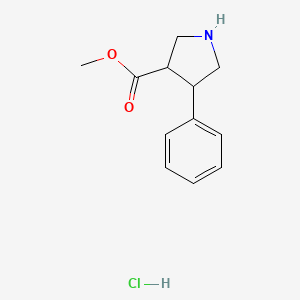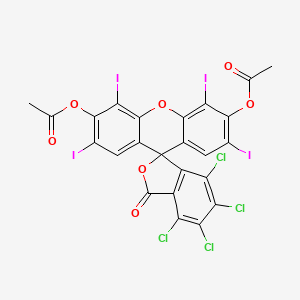![molecular formula C13H24O11 B12320395 (3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B12320395.png)
(3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol is a complex carbohydrate derivative It is characterized by multiple hydroxyl groups and a methoxy group, making it a highly functionalized molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol typically involves the protection and deprotection of hydroxyl groups, glycosylation reactions, and selective oxidation or reduction steps. The synthetic route often starts with a monosaccharide precursor, which undergoes a series of chemical transformations to introduce the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds under mild conditions. This approach can offer higher selectivity and yield compared to traditional chemical synthesis. Additionally, biotechnological methods using genetically engineered microorganisms can be employed to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or tosyl chloride (TsCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
The compound (3R,4R,5S,6R)-5-{[(2S,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-YL]oxy}-6-(hydroxymethyl)oxane-2,3,4-triol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: The compound serves as a model molecule for studying carbohydrate-protein interactions and enzymatic processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting carbohydrate-related metabolic pathways.
Industry: The compound is used in the production of biodegradable polymers and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, through its hydroxyl and methoxy groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include carbohydrate metabolism, signal transduction, and cellular communication.
Eigenschaften
Molekularformel |
C13H24O11 |
|---|---|
Molekulargewicht |
356.32 g/mol |
IUPAC-Name |
5-[4,5-dihydroxy-6-(hydroxymethyl)-3-methoxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C13H24O11/c1-21-11-7(17)6(16)4(2-14)23-13(11)24-10-5(3-15)22-12(20)9(19)8(10)18/h4-20H,2-3H2,1H3 |
InChI-Schlüssel |
PDUNULQKKRPSLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1C(C(C(OC1OC2C(OC(C(C2O)O)O)CO)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B12320313.png)

![2-(1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl)prop-2-enoic acid](/img/structure/B12320336.png)
![4-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)oxolan-2-one](/img/structure/B12320340.png)
![6-Methoxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12320350.png)


![methyl 2-{3-ethenyl-1H,2H,3H,4H,6H,7H,12H,12bH-indolo[2,3-a]quinolizin-2-yl}-3-hydroxypropanoate](/img/structure/B12320363.png)
![4-(2,3,5,6-Tetrahydroimidazo[2,1-b]thiazol-6-yl)benzenamine](/img/structure/B12320371.png)
![12-Methoxy-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,10,17-tetraoxapentacyclo[9.6.2.02,6.08,18.015,19]nonadeca-1(18),2(6),7,11(19),12,14-hexaene-9,16-dione](/img/no-structure.png)


